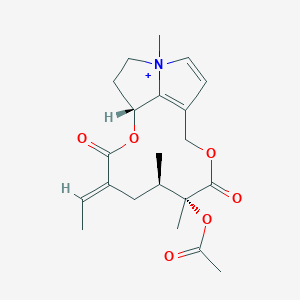

LX-201 cation

Beschreibung

Eigenschaften

CAS-Nummer |

71673-82-0 |

|---|---|

Molekularformel |

C21H28NO6+ |

Molekulargewicht |

390.4555 |

IUPAC-Name |

(1,6)Dioxacyclododecino(2,3,4-gh)pyrrolizinium, 6-(acetyloxy)-3-ethylidene-2,3,4,5,6,7,9,13,14,14a-decahydro-5,6,12-trimethyl-2,7-dioxo-, (3E,5R,6R,14aR)- |

InChI |

InChI=1S/C21H28NO6/c1-6-15-11-13(2)21(4,28-14(3)23)20(25)26-12-16-7-9-22(5)10-8-17(18(16)22)27-19(15)24/h6-7,9,13,17H,8,10-12H2,1-5H3/q+1/b15-6+/t13-,17-,21-,22?/m1/s1 |

InChI-Schlüssel |

SYWYSTAQDCUFOD-UJYLUETQSA-N |

SMILES |

O=C([C@](C)(OC(C)=O)[C@H](C)C/C1=C\C)OCC2=C3[C@@](OC1=O)([H])CC[N+]3(C)C=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LX-201 cation |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Analysis of Search Results

The search results focus on topics such as:

None of these sources mention "LX-201 cation," nor do they describe its structure, synthesis, or reactivity.

Potential Explanations for Missing Data

-

Nomenclature Issue : "LX-201" may be an internal or proprietary designation not widely recognized in academic literature.

-

Hypothetical Compound : The term could refer to a theoretical or experimental compound not yet published in accessible databases.

-

Typographical Error : Verify the compound name (e.g., "LX-201" vs. "LX-210" or similar).

Recommendations for Further Research

To address this gap, consider:

-

Expanding Search Parameters :

-

Query specialized databases (e.g., SciFinder, Reaxys) using structural descriptors or alternative identifiers.

-

Review patents or industry white papers for proprietary compounds.

-

-

Validating the Compound’s Existence :

-

Cross-reference with chemical registries (e.g., CAS Registry, PubChem).

-

-

Consulting Domain Experts :

-

Contact researchers in supramolecular chemistry or ionic liquid synthesis for insights.

-

General Insights on Cation Reactivity

While direct data on LX-201 is unavailable, principles from analogous systems (e.g., imidazolium cations , alkali metal ions ) suggest that cation reactivity depends on:

Q & A

Basic: What spectroscopic techniques are recommended for characterizing LX-201 cation, and how should data interpretation be structured?

Answer:

LX-201 cation’s structural and electronic properties can be characterized using nuclear magnetic resonance (NMR) for atomic environments, mass spectrometry (MS) for molecular weight validation, and UV-Vis spectroscopy for electronic transitions. For NMR, ensure deuterated solvents are used to avoid interference, and compare chemical shifts with analogous compounds . MS data should be calibrated against known standards, and fragmentation patterns analyzed for consistency with predicted structures . UV-Vis spectra require baseline correction and molar absorptivity calculations to confirm purity . Data interpretation must include error margins (e.g., ±0.1 ppm for NMR) and cross-validation with computational models (e.g., DFT simulations) .

Advanced: How can contradictions in LX-201 cation’s thermodynamic stability data from divergent experimental setups be resolved?

Answer:

Contradictions often arise from variations in solvent polarity, temperature gradients, or measurement techniques (e.g., calorimetry vs. computational modeling). To resolve discrepancies:

- Perform sensitivity analysis to identify variables with the highest impact (e.g., ionic strength) .

- Replicate experiments under standardized conditions (pH 7.4, 25°C) and apply statistical tests (ANOVA, t-tests) to assess significance .

- Cross-validate results using orthogonal methods (e.g., combining differential scanning calorimetry with isothermal titration calorimetry) .

- Publish raw datasets and experimental protocols to enable meta-analysis by the research community .

Basic: What experimental controls are critical when assessing LX-201 cation’s reactivity in aqueous environments?

Answer:

Essential controls include:

- Blank reactions (solvent-only systems) to detect background interference.

- Positive controls (e.g., a known redox-active cation) to validate instrument sensitivity.

- pH monitoring using buffered solutions to isolate pH-dependent effects.

- Temperature stabilization (±0.5°C) to minimize kinetic variability .

- Ionic strength adjustments (e.g., NaCl) to mimic physiological conditions . Document all parameters in supplemental materials with error ranges .

Advanced: How can LX-201 cation’s interaction mechanisms with biological membranes be modeled computationally while aligning with empirical data?

Answer:

Integrate molecular dynamics (MD) simulations with empirical data using these steps:

- Parameterization: Derive force field parameters from quantum mechanical calculations (e.g., RESP charges) .

- Validation: Compare simulation results (e.g., membrane insertion depth) with fluorescence quenching assays or cryo-EM data .

- Free energy calculations: Use umbrella sampling or metadynamics to quantify binding affinities, cross-referenced with surface plasmon resonance (SPR) measurements .

- Error analysis: Report convergence criteria (e.g., <1 kJ/mol deviation across simulation replicates) .

Basic: What are the best practices for synthesizing LX-201 cation with high purity, and which analytical methods validate structural integrity?

Answer:

Synthesis protocol:

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Purify via recrystallization (≥99% purity) or column chromatography (silica gel, gradient elution) .

Validation: - Elemental analysis: Confirm stoichiometry (deviation <0.3%).

- HPLC-MS: Monitor retention times and mass-to-charge ratios against standards .

- X-ray crystallography: Resolve crystal structures and deposit in the Cambridge Structural Database .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in LX-201 cation’s pharmacological assays?

Answer:

- Non-linear regression: Fit data to Hill or Logit models to estimate EC₅₀/IC₅₀ values (report R² and confidence intervals) .

- Bootstrap resampling: Assess robustness of EC₅₀ estimates (≥1,000 iterations) .

- Outlier detection: Apply Grubbs’ test or studentized residuals to exclude aberrant data points .

- Multiplicity correction: Use Bonferroni or Benjamini-Hochberg adjustments for high-throughput screens .

Basic: How should researchers design kinetic studies to evaluate LX-201 cation’s degradation pathways under varying environmental conditions?

Answer:

- Variable selection: Test pH (3–10), temperature (4–50°C), and light exposure (UV vs. dark controls) .

- Sampling intervals: Collect timepoints at logarithmic intervals (e.g., 0, 1, 2, 4, 8 hours) .

- Analytical methods: Use HPLC with diode-array detection to track degradation products; quantify via external calibration curves .

- Rate law determination: Fit data to pseudo-first/second-order models using least-squares optimization .

Advanced: How to integrate conflicting spectroscopic data on LX-201 cation’s conformational dynamics into a unified molecular model?

Answer:

- Multi-technique synthesis: Combine NMR NOESY (for short-range interactions) with small-angle X-ray scattering (SAXS) for global structure .

- Bayesian inference: Weight data from each technique based on experimental uncertainty (e.g., NMR’s ±0.05 Å vs. SAXS’s ±2 Å) .

- Molecular docking: Test conformational hypotheses against density functional theory (DFT)-optimized geometries .

- Peer validation: Share models in open repositories (e.g Zenodo) for community refinement .

Basic: What parameters must be documented when reporting LX-201 cation’s solubility profiles across solvents?

Answer:

- Solvent purity (e.g., HPLC-grade).

- Temperature (±0.1°C).

- Agitation method (e.g., magnetic stirring at 500 rpm).

- Equilibration time (≥24 hours for saturation).

- Analytical technique (e.g., gravimetric analysis with drying to constant weight) .

- Report solubility as mean ± SD (n=3) in g/L or molarity .

Advanced: What frameworks validate discrepancies between LX-201 cation’s in vitro and in silico binding affinity measurements?

Answer:

- Experimental recalibration: Use isothermal titration calorimetry (ITC) to measure ΔH and compare with computational ΔG values .

- Force field adjustment: Refine partial charges or torsion parameters using QM/MM hybrid methods .

- Error propagation analysis: Quantify uncertainties from solvent models (e.g., implicit vs. explicit water) .

- Benchmark datasets: Publish discrepancies in open-access platforms (e.g., ChemRxiv) to crowdsource solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.